molecular formula C16H24N2O2 B13473064 tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13473064
M. Wt: 276.37 g/mol
InChI Key: GOMZPHVEIQSQEZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl side chain, and a dihydroisoquinoline core. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process begins with the formation of the dihydroisoquinoline core, followed by the introduction of the aminoethyl side chain. The final step involves the protection of the amino group with the Boc group. Common reagents used in this synthesis include tert-butyl dicarbonate, which is used to introduce the Boc group, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and sulfonyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. Additionally, its structural features allow it to participate in enzyme-catalyzed reactions, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of the dihydroisoquinoline core and the aminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 6-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-13-10-12(6-8-17)4-5-14(13)11-18/h4-5,10H,6-9,11,17H2,1-3H3

InChI Key

GOMZPHVEIQSQEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCN

Origin of Product

United States

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